1-(3-(Trifluoromethyl)cyclohexyl)hydrazine
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Overview
Description
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine is a chemical compound with the molecular formula C7H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine typically involves the reaction of 3-(trifluoromethyl)cyclohexanone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, forming hydrazones or other substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)phenyl)hydrazine: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its chemical reactivity and biological activity.
1-(3-(Trifluoromethyl)cyclohexyl)amine:
1-(3-(Trifluoromethyl)cyclohexyl)hydrazone: This derivative has a hydrazone functional group, which can participate in different types of chemical reactions compared to the parent hydrazine compound.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h5-6,12H,1-4,11H2 |
InChI Key |
ZADCDXGGSDKHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NN)C(F)(F)F |
Origin of Product |
United States |
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